N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE
Overview
Description
N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is further substituted with a thienyl group and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE can be achieved through a multi-step process involving the construction of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the thienyl group and the ethylamine moiety. The key steps include:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through the annulation of a pyrimidine moiety to a triazole ring.
Introduction of the thienyl group: This step involves the use of thiophene derivatives, which can be synthesized through various methods such as the Gewald reaction.
Attachment of the ethylamine moiety: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure suggests potential pharmacological activity, making it a candidate for drug development and therapeutic applications.
Industry: It can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazolo[1,5-c]pyrimidine core suggests potential activity as an enzyme inhibitor or receptor antagonist .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and are known for their diverse biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are widely used in medicinal chemistry and materials science.
Pyrimidine derivatives: These compounds are commonly found in pharmaceuticals and agrochemicals.
Uniqueness
N-{2-[8,9-DIMETHYL-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}-N,N-DIETHYLAMINE is unique due to its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(11,12-dimethyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)-N,N-diethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6S/c1-5-23(6-2)9-10-24-14(4)13(3)16-18(24)20-12-25-19(16)21-17(22-25)15-8-7-11-26-15/h7-8,11-12H,5-6,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWKYVFUHYCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=C(C2=C1N=CN3C2=NC(=N3)C4=CC=CS4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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